molecular formula C10H14ClNO2 B1511045 7-Methoxychroman-4-amine hydrochloride

7-Methoxychroman-4-amine hydrochloride

Cat. No.: B1511045
M. Wt: 215.67 g/mol
InChI Key: UGUDCOKSWWARPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxychroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 7th position and an amine group at the 4th position of the chroman ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxychroman-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative, such as 7-methoxychroman.

    Amination: The 4th position of the chroman ring is aminated using reagents like ammonia or amines under specific conditions.

    Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The product is purified using techniques like crystallization, filtration, and drying to obtain the final compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

7-Methoxychroman-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as alcohols or amines.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted chroman derivatives.

Scientific Research Applications

7-Methoxychroman-4-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry

    Synthesis of Novel Compounds: It serves as a precursor for the synthesis of novel chroman derivatives with potential biological activities.

Biology

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and processes.

Medicine

    Drug Development: It is explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

Industry

    Chemical Industry: The compound is used in the chemical industry for the synthesis of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 7-Methoxychroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A closely related compound with similar structural features but different biological activities.

    7-Hydroxy-4-chromanamine: Another derivative with a hydroxyl group instead of a methoxy group at the 7th position.

Uniqueness

7-Methoxychroman-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chroman derivatives. Its methoxy group at the 7th position and amine group at the 4th position make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

7-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7;/h2-3,6,9H,4-5,11H2,1H3;1H

InChI Key

UGUDCOKSWWARPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CCO2)N.Cl

Origin of Product

United States

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